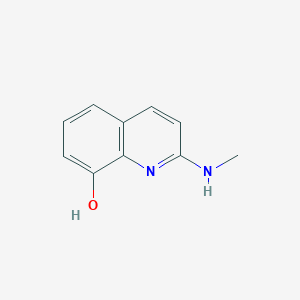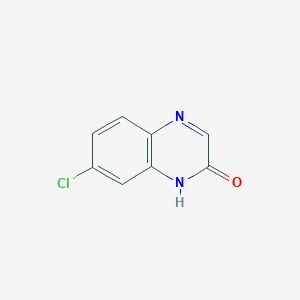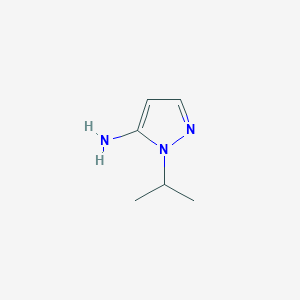
2-(Methylamino)chinolin-8-ol
Übersicht
Beschreibung
2-(Methylamino)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is also known as 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinaldine . The molecular weight of this compound is 174.2 g/mol.
Synthesis Analysis
A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol has been described in the literature . The key building block, 2-Methyl-8-methoxyquinoline, is prepared first. This compound is then lithiated with LDA and alkyl halides are added. The reaction in 48% HBr affords the 2-alkylquinolin-8-ols .Molecular Structure Analysis
The molecular structure of 2-(Methylamino)quinolin-8-ol has been analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline derivatives, including 2-(Methylamino)quinolin-8-ol, have been utilized in various chemical reactions. For instance, they have been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)quinolin-8-ol include a molecular weight of 174.2 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat aufgrund seiner breiten Palette an biologischer Aktivität erhebliche Aufmerksamkeit als Kernvorlage im Wirkstoffdesign erhalten . 2-(Methylamino)chinolin-8-ol, als Chinolinderivat, teilt wahrscheinlich diese Eigenschaften.
Pharmakologische Anwendungen
Die pharmakologischen Anwendungen von Chinolinmotiven sind vielfältig und unterschiedlich. Es wurde festgestellt, dass sie eine erhebliche Wirksamkeit für die zukünftige Arzneimittelentwicklung haben . Aufgrund der strukturellen Ähnlichkeit könnte this compound möglicherweise ähnliche Anwendungen haben.
Synthese biologisch aktiver Verbindungen
Chinolin ist eine wichtige heterocyclische Verbindung aufgrund seiner vielseitigen Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Es spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie . Als Derivat könnte this compound zur Synthese biologisch aktiver Verbindungen verwendet werden.
Industrielle Anwendungen
Chinolin hat Potenzial für industrielle Anwendungen . Aufgrund der strukturellen Ähnlichkeit könnte this compound möglicherweise in verschiedenen industriellen Prozessen verwendet werden.
Antitumoraktivitäten
Einige Chinolinderivate haben Antitumoraktivitäten gezeigt. Zum Beispiel zeigte ein Übergangsmetallkomplex mit einem Chinolinderivat höhere Hemmungsaktivitäten als Cisplatin gegen SK-OV-3-, MGC80-3- und HeLa-Zellen . Es ist möglich, dass this compound ähnliche Antitumoreigenschaften haben könnte.
Forschung in der organischen Synthese
Chinolin und seine Derivate wurden in verschiedenen Syntheseprotokollen verwendet, darunter Übergangsmetall-katalysierte Reaktionen, metallfreie ionische Flüssigkeiten vermittelte Reaktionen und Ultraschallbestrahlungsreaktionen . This compound, als Chinolinderivat, könnte möglicherweise in ähnlichen Forschungskontexten verwendet werden.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.
Mode of Action
It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline moiety, such as 2-(methylamino)quinolin-8-ol, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 2-(Methylamino)quinolin-8-ol could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Methylamino)quinolin-8-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme UDP-Glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . 2-(Methylamino)quinolin-8-ol acts as an inhibitor of UGGT, binding to a conserved surface motif and inhibiting its activity at concentrations higher than 750 µM . This inhibition can affect the proper folding and function of glycoproteins, which are crucial for various cellular processes.
Cellular Effects
The effects of 2-(Methylamino)quinolin-8-ol on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of UGGT can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cell survival and function . Additionally, 2-(Methylamino)quinolin-8-ol has been observed to exhibit cytotoxic effects at concentrations higher than 1 mM, indicating its potential impact on cell viability .
Molecular Mechanism
At the molecular level, 2-(Methylamino)quinolin-8-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the UGGT enzyme, inhibiting its activity by occupying the recognition site for the first GlcNAc residue of the substrate N-glycan . This competitive inhibition prevents the proper folding of glycoproteins, leading to their retention in the endoplasmic reticulum and subsequent degradation. The molecular mechanism of 2-(Methylamino)quinolin-8-ol highlights its potential as a modulator of glycoprotein folding and quality control.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylamino)quinolin-8-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Methylamino)quinolin-8-ol remains stable under certain conditions, but its cytotoxic effects can increase with prolonged exposure
Dosage Effects in Animal Models
The effects of 2-(Methylamino)quinolin-8-ol vary with different dosages in animal models. Research has demonstrated that at lower dosages, the compound can modulate glycoprotein folding without causing significant toxicity . At higher dosages, 2-(Methylamino)quinolin-8-ol exhibits toxic effects, including cytotoxicity and adverse impacts on cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
2-(Methylamino)quinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interactions with metabolic enzymes can affect its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and pharmacological research.
Transport and Distribution
The transport and distribution of 2-(Methylamino)quinolin-8-ol within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and potential side effects, making them important considerations for its application in research and therapy.
Subcellular Localization
2-(Methylamino)quinolin-8-ol exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications
Eigenschaften
IUPAC Name |
2-(methylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZXLIEDQJISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362502 | |
| Record name | 2-(methylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-17-6 | |
| Record name | 2-(Methylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)

![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)



![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)


